molecular formula C5H6NO2S+ B215163 3-(Carboxymethyl)-1,3-thiazol-3-ium

3-(Carboxymethyl)-1,3-thiazol-3-ium

Cat. No.: B215163
M. Wt: 144.17 g/mol
InChI Key: MDKVGAGTUWTSRH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Carboxymethyl)-1,3-thiazol-3-ium is a cationic heterocyclic compound featuring a thiazole core substituted with a carboxymethyl group at the nitrogen atom. The thiazolium ring system is aromatic and contains sulfur and nitrogen atoms at positions 1 and 3, respectively.

Properties

IUPAC Name

2-(1,3-thiazol-3-ium-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c7-5(8)3-6-1-2-9-4-6/h1-2,4H,3H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKVGAGTUWTSRH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=[N+]1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NO2S+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of Thiazolium Derivatives

Substituent Variations

Thiazolium compounds often differ in substituents, which critically influence their chemical behavior. For example:

  • 3-(tert-Butyl)-4-(4-chlorophenyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide (BL04750): This derivative contains bulky tert-butyl and halogenated aryl groups, enhancing lipophilicity and steric hindrance compared to the carboxymethyl-substituted compound. Such modifications are typical in corrosion inhibitors or agrochemicals .
  • 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(carboxymethyl)-4-methyl-1,3-thiazol-3-ium hydrobromide: This compound combines a pyrimidinylmethyl group with a carboxymethyl substituent, enabling dual hydrogen-bonding interactions. The additional pyrimidine moiety may enhance binding to biological targets like enzymes .
Table 1: Structural and Functional Comparison of Selected Thiazolium Derivatives
Compound Name Substituents Key Properties/Applications Reference
3-(Carboxymethyl)-1,3-thiazol-3-ium –CH₂COOH at N3 Hydrophilicity, potential enzyme modulation Inferred
BL04750 tert-Butyl, 4-chlorophenyl, trifluoromethyl Lipophilicity, corrosion inhibition
3-[(Pyrimidinyl)methyl]-5-(carboxymethyl)-thiazolium Pyrimidinylmethyl, carboxymethyl Bioactive interactions (e.g., enzyme inhibition)

Charge and Solubility

The cationic nature of thiazolium ions generally increases water solubility. The carboxymethyl group in this compound further enhances solubility via ionization (–COOH ↔ –COO⁻) at physiological pH, a feature absent in non-carboxylated analogs like BL04750 .

Comparison with Benzimidazolium Derivatives

Benzimidazolium compounds, such as 3-Carboxymethyl-1,3-benzimidazolium-1-acetate monohydrate, share structural similarities but differ in ring size and aromaticity. Key distinctions include:

  • Applications : Benzimidazolium derivatives are widely used in supramolecular chemistry and as therapeutic agents, whereas thiazolium compounds are more common in enzyme cofactors (e.g., thiamine) and agrochemicals .

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